molecular formula C34H47Cl2N3O B109685 N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride CAS No. 864741-95-7

N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride

Cat. No. B109685
M. Wt: 584.7 g/mol
InChI Key: QJMKBIHLMPTYTI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in a particular field (like medicine or materials science).



Synthesis Analysis

This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reactions involved, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, optical properties, electrical properties, chemical stability, etc.


Scientific Research Applications

Chemical Transformations and Synthesis

A study explores the transformations of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, which is relevant to the compound , highlighting its potential in the synthesis of substituted pyrimidines and pyridines (Zupančič, Svete, & Stanovnik, 2009). Additionally, research on the unexpected cycloaddition between ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile indicates the complexity and potential reactivity of compounds containing dimethylaminoethyl groups (Bourhis & Vercauteren, 1994).

Synthesis of Complex Molecules

Research on the formation and molecular structure of di-η5-cyclopentadienyl compounds, involving dimethylaminoethyl groups, contributes to the understanding of complex molecule synthesis and characterization (Rausch, Foust, Rogers, & Atwood, 1984).

Potential Antimicrobial and Antioxidant Agents

A study on the synthesis and characterization of (Z)-N-(1-(2-(2-amino-3-(dimethylamino)methyl)phenyl)-5-phenyl-1,3,4, oxadiazol-3(2H)-yl)ethanone analogs highlights their antimicrobial and hydrogen peroxide scavenging activities, suggesting a possible application in the development of new antimicrobial and antioxidant agents (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).

Application in Fluorescent Probes

Research into the development of fluorescent probes for various applications, such as detecting metal ions and amino acids, often involves derivatives of dimethylaminoethyl compounds. These studies can lead to advancements in sensing technologies and diagnostic tools (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

Synthesis of Antitumor Agents

Studies focused on the synthesis of potential antitumor agents, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, reveal the compound's relevance in developing new cancer therapies. The research provides insight into structure-activity relationships crucial for designing effective antitumor drugs (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).

Quantum Electron Transfer Studies

Investigations into intermolecular electron transfer in low-molecular-weight polyaniline models, which include compounds similar to the queried chemical, contribute to the understanding of electron dynamics in polymers. This research is significant for developing new materials with specific electrical properties (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes studying its toxicity, flammability, environmental impact, etc.


Future Directions

This involves predicting or suggesting future research directions based on the current knowledge about the compound. It could include suggesting modifications to improve its properties or suggesting new applications for the compound.


properties

IUPAC Name

3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N3O.2ClH/c1-36(2)24-25-37(34(38)21-16-28-10-6-7-11-28)27-31-14-19-33(20-15-31)32-17-12-30(13-18-32)26-35-23-22-29-8-4-3-5-9-29;;/h3-5,8-9,12-15,17-20,28,35H,6-7,10-11,16,21-27H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMKBIHLMPTYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)CNCCC3=CC=CC=C3)C(=O)CCC4CCCC4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride

CAS RN

864741-95-7
Record name SB-699551DIHYDROCHLORIDE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864741957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 864741-95-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-699551dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDC9VEX4CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride
Reactant of Route 2
N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride
Reactant of Route 3
N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride
Reactant of Route 6
N-[2-(Dimethylamino)ethyl]-N-[[4'-[[(2-phenylethyl)amino]methyl][1,1'-biphenyl]-4-YL]methyl]cyclopentanepropanamide dihydrochloride

Citations

For This Compound
8
Citations
F Kassai, C Schlumberger, R Kedves… - Behavioural …, 2012 - journals.lww.com
The few available data on the pharmacological effect of 5-HT5A receptors suggest that antagonists may have anxiolytic, antidepressant and antipsychotic activity. The aim of our study …
Number of citations: 28 journals.lww.com
E Muñoz-Islas, GC Vidal-Cantú… - Pharmacology …, 2014 - Elsevier
The antinociceptive role of spinal 5-HT 5A receptors in rat models of pain along with their expression was evaluated in the spinal cord and dorsal root ganglion (DRG). Nociception was …
Number of citations: 45 www.sciencedirect.com
C Cervantes-Durán, HI Rocha-Gonzalez… - Neuroscience, 2013 - Elsevier
The role of 5-HT receptors in fluoxetine-induced nociception and antinociception in rats was assessed. Formalin produced a typical pattern of flinching and licking/lifting behaviors. …
Number of citations: 54 www.sciencedirect.com
P Recio, MV Barahona, LM Orensanz… - British journal of …, 2009 - Wiley Online Library
Background and purpose: 5‐Hydroxytryptamine (5‐HT) is one of the inhibitory mediators in the urinary bladder outlet region. Here we investigated mechanisms involved in 5‐HT‐…
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
CM Villalón… - Mini reviews in medicinal …, 2017 - ingentaconnect.com
Background: Migraine is a highly prevalent neurovascular disorder. Objective: Of the many factors that have been implicated over the years, 5-hydroxytryptamine (5-HT;serotonin) has …
Number of citations: 59 www.ingentaconnect.com
JÁ García-Pedraza, O Hernández-Abreu, A Morán… - Scientific Reports, 2020 - nature.com
5-HT inhibits cardiac sympathetic neurotransmission in normoglycaemic rats, via 5-HT 1B , 5-HT 1D and 5-HT 5A receptor activation. Since type 1 diabetes impairs the cardiac …
Number of citations: 7 www.nature.com
JÁ García-Pedraza, O Hernández-Abreu… - Canadian journal of …, 2018 - cdnsciencepub.com
Serotonin (5-hydroxytryptamine; 5-HT) inhibits the rat cardioaccelerator sympathetic outflow by 5-HT 1B/1D/5 receptors. Because chronic blockade of sympatho-excitatory 5-HT 2 …
Number of citations: 11 cdnsciencepub.com
M Clark - 2018 - etheses.whiterose.ac.uk
The ventral pallidum (VP) is a key output structure of the basal ganglia and has multiple connections with cortical and limbic regions. The VP is modulated by extrinsic neurotransmitters, …
Number of citations: 1 etheses.whiterose.ac.uk

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